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molecular formula C8H6Cl2O B116642 4-(Chloromethyl)benzoyl chloride CAS No. 876-08-4

4-(Chloromethyl)benzoyl chloride

Cat. No. B116642
M. Wt: 189.04 g/mol
InChI Key: RCOVTJVRTZGSBP-UHFFFAOYSA-N
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Patent
US05142056

Procedure details

Benzoic acid (20.0 g, 117 mmol) was suspended in 100 mL of freshly distilled methylene chloride with stirring under a nitrogen atmosphere. Approximately 2 drops of DMF was added to the suspension, followed by the dropwise addition of oxalyl chloride (29.7 g, 234 mmol) over a 0.5 h period. The reaction mixture was stirred at ambient temperature for 17 h. The reaction mixture was then concentrated in vacuo @45°-50° C. Toluene (30 mL) was three times added to the residual oil and removed by azeotropic distillation. The oil was then distilled under reduced pressure to give 20.8 g (94% yield) of the title compound; b.p. 139°-149° C. (12 mm Hg); 1H NMR (CDCl3) d 4.63 (s, 2H), 7.54 (d, 2H), 8.12 (d, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)(=O)[C:11]([Cl:13])=O.C(Cl)[Cl:17]>CN(C=O)C>[Cl:13][CH2:11][C:5]1[CH:4]=[CH:3][C:2]([C:1]([Cl:17])=[O:9])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
29.7 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 17 h
Duration
17 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo @45°-50° C
ADDITION
Type
ADDITION
Details
added to the residual oil
CUSTOM
Type
CUSTOM
Details
removed by azeotropic distillation
DISTILLATION
Type
DISTILLATION
Details
The oil was then distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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